4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Description
4-[(4-fluorophenyl)methyl]-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a useful research compound. Its molecular formula is C15H13FN2O2S and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.06817700 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, has been associated with a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a study reported that 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides were tested as positive allosteric modulators of the AMPA receptors .
Biochemical Pathways
Given the broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it can be inferred that multiple pathways may be influenced .
Result of Action
The broad range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold suggests that it could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
This compound is a derivative of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, a structural motif widely found in pharmaceutical applications .
Biochemical Properties
The compound “4-(4-fluorobenzyl)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” has been studied as a potential inhibitor of PI3Kδ, an enzyme involved in various cellular functions . The compound interacts with the deeper hydrophobic pocket of the enzyme, which is key to its inhibitory activity .
Cellular Effects
The effects of “4-(4-fluorobenzyl)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” on cells are primarily related to its inhibitory activity against PI3Kδ. By inhibiting this enzyme, the compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “4-(4-fluorobenzyl)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” involves its interaction with the PI3Kδ enzyme. The compound binds to the enzyme’s deeper hydrophobic pocket, inhibiting its activity and leading to changes in cell signaling and gene expression .
Metabolic Pathways
Given its inhibitory activity against PI3Kδ, it may interact with enzymes and cofactors in pathways regulated by this enzyme .
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-6-methyl-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-11-2-7-15-14(8-11)18(10-17-21(15,19)20)9-12-3-5-13(16)6-4-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFZOTFKQSPLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.